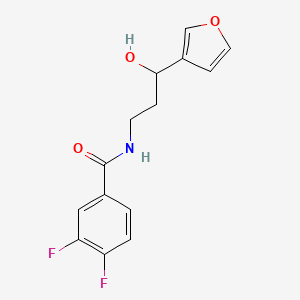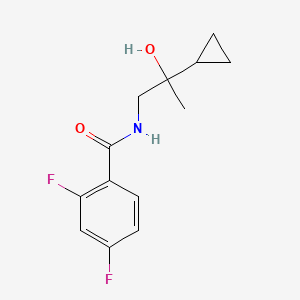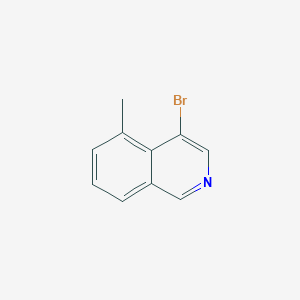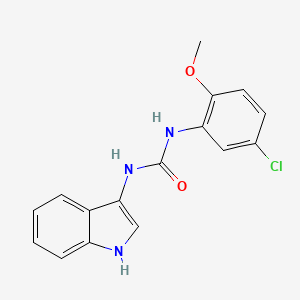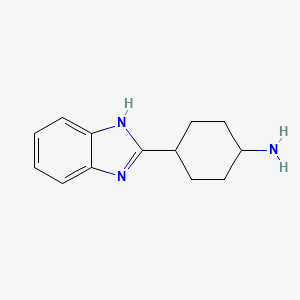![molecular formula C15H15ClFN3O2S B2979370 2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034414-12-3](/img/structure/B2979370.png)
2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely belongs to the class of compounds known as pyrazolopyrazines . These compounds are characterized by a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) fused to a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multicomponent reactions involving various precursors . For instance, pyrazolo[3,4-d]pyrimidines are synthesized through a reaction involving phenylhydrazine, aldehyde, ethyl acetate, and malononitrile .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like 1H NMR and 13C NMR . These techniques can provide detailed information about the types of atoms in the molecule and their connectivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been studied for their reactivity. For example, pyrazolo[3,4-d]pyrimidines have been investigated as potential CDK2 inhibitors, which could have implications in cancer treatment .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been studied. These compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research has led to the synthesis of novel heterocyclic compounds incorporating sulfonamido moieties, targeting their potential use as antibacterial agents. These compounds, derived through reactions involving precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with active methylene compounds, have shown promising antibacterial activities against various strains, highlighting their potential in addressing antibiotic resistance issues (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Antitubercular Agents
Another strand of research has focused on the development of trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones, synthesized through regiospecific reactions and evaluated for their antimicrobial activity against a range of pathogens, including bacteria, fungi, and algae. The structural influence, particularly the presence of a 4-fluorophenyl substituent, significantly impacts the antimicrobial efficacy of these compounds (Bonacorso et al., 2006). Additionally, novel benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, showing good potential against M. tuberculosis H37Rv (Shingare et al., 2022).
Anti-Inflammatory and COX-2 Inhibitory Activities
The synthesis and evaluation of new heterocyclic compounds, particularly focusing on their anti-inflammatory properties and COX-2 inhibitory activities, have been a significant area of interest. Compounds synthesized from reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide and various derivatives have shown promising results as antimicrobial agents and potential COX-2 inhibitors, opening new avenues for therapeutic applications (Darwish et al., 2014).
Synthesis and Optical Properties
Research into the synthesis of novel compounds, particularly focusing on their optical properties, has led to the development of bis-pyrazoline derivatives. These compounds exhibit varying emission spectra influenced by their structural components, offering potential applications in the fields of materials science and photophysics (Gong, Zheng, & Zhao, 2012).
Direcciones Futuras
Research into similar compounds, such as pyrazolo[3,4-d]pyrimidines, continues to be an active area of study, particularly in the development of new drugs . Future research may focus on improving the synthetic methodologies, studying the biological activities, and exploring potential applications of these compounds .
Propiedades
IUPAC Name |
11-(3-chloro-4-fluorophenyl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2S/c16-12-8-10(4-5-13(12)17)23(21,22)19-6-7-20-15(9-19)11-2-1-3-14(11)18-20/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDYWSUGPGCSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

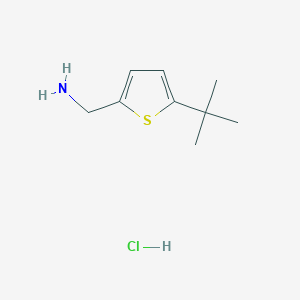
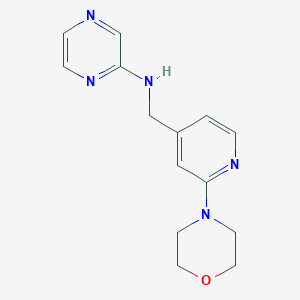
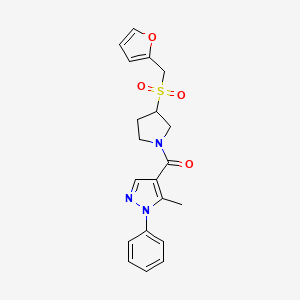


![(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2979295.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride](/img/structure/B2979297.png)

